Cas no 896358-52-4 (N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide)

N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide structure
896358-52-4 structure
Product Name:N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide
CAS No:896358-52-4
MF:C25H24N2O3S
MW:432.534665107727
CID:5478863
Update Time:2025-10-24

N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • YKSQDJNUPLQHMX-UHFFFAOYSA-N
    • N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide
    • Inchi: 1S/C25H24N2O3S/c28-23-14-13-21-17-22(16-20-12-7-15-27(23)25(20)21)31(29,30)26-24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,16-17,24,26H,7,12-15H2
    • InChI Key: YKSQDJNUPLQHMX-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C2C([H])([H])C([H])([H])C(N3C([H])([H])C([H])([H])C([H])([H])C(C=1[H])=C32)=O)(N([H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])(=O)=O

N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide Pricemore >>

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N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide Related Literature

Additional information on N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide

Professional Introduction to N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide (CAS No. 896358-52-4)

N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide is a highly specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 896358-52-4, represents a fascinating example of the intricate interplay between heterocyclic chemistry and sulfonamide functionality, which are pivotal in the design of novel therapeutic agents.

The molecular framework of N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide incorporates a tricyclic azato backbone, which is a rare structural motif in medicinal chemistry. The presence of multiple fused rings and heteroatoms creates a unique three-dimensional scaffold that can modulate biological activity through various non-covalent interactions. This structural complexity has made it a subject of interest for researchers exploring new pharmacophores and drug candidates.

The sulfonamide moiety at the 7-position of the tricyclic system is particularly noteworthy, as sulfonamides are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of this group into the tricyclic scaffold not only enhances the compound's potential pharmacological profile but also opens up avenues for further derivatization and optimization.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The tricyclic azato system in N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide aligns well with this trend, as it combines the stability of a tricyclic core with the reactivity of azato and sulfonamide functional groups. This combination has been exploited in several studies aimed at developing novel scaffolds for drug discovery.

The diphenylmethyl group at the nitrogen atom of the sulfonamide provides additional conformational flexibility and can serve as an anchor point for further chemical modifications. This feature is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity and pharmacokinetic properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy before conducting expensive experimental validations. N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide has been subjected to virtual screening using various docking algorithms to identify potential binding interactions with biological targets such as enzymes and receptors. These computational studies have suggested that the compound may exhibit inhibitory activity against several therapeutic targets relevant to inflammatory diseases and cancer.

The synthesis of N-(diphenylmethyl)-2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide presents significant synthetic challenges due to its complex tricyclic structure and multiple functional groups. However, recent methodological advances in organic synthesis have made it possible to construct such molecules with increasing efficiency and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations have been particularly useful in assembling the tricyclic core.

The sulfonamide group is typically introduced via nucleophilic substitution reactions or by sulfonylation of pre-formed amine intermediates. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. In one notable study, researchers employed a palladium-catalyzed coupling reaction to introduce the diphenylmethyl group onto the nitrogen atom of an intermediate amine derivative.

The biological evaluation of N-(diphenylmethyl)-2-oxyo1 azatricyclo7 .3 . 1 . 0 ^ 5 , 13 tri de ca - 5 , 7 , 9 ( 13 ) - tri ene - 7 - sul fon am ide has revealed promising results in preclinical models . In particular , studies have shown that this compound exhibits potent inhibitory activity against enzymes involved in inflammation pathways , such as cyclooxygenase - 2 ( COX - 2 ) . This suggests that it may have therapeutic potential for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties , N-(diphenylmethyl) - 2 - oxo - 1 - azatricyclo7 .3 . 1 .0 ^ 5 , 13 tri de ca - 5 , 7 , 9 ( 13 ) - tri ene - 7 - sul fon am ide has also shown promise in cancer research . Preliminary experiments indicate that it can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival . These findings have prompted further investigation into its potential as an anticancer agent.

The diphenylmethyl group plays a crucial role in modulating these biological activities by influencing both the solubility and binding affinity of the compound . Its hydrophobic nature helps to improve membrane permeability , while its aromaticity allows for favorable interactions with biological targets . This dual functionality makes it an attractive moiety for medicinal chemists seeking to develop novel therapeutics.

The future development of N-(diphenylmethyl) - 2 - oxo - 1 - azatricyclo7 .3 . 1 .0 ^ 5 , 13 tri de ca - 5 , 7 , 9 ( 13 ) - tri ene - 7 - sul fon am ide will likely involve further optimization to enhance its pharmacological profile and reduce potential side effects . Strategies such as structure-based drug design and fragment-based lead optimization are being explored to refine its activity against specific targets while maintaining favorable pharmacokinetic properties.

In conclusion , N-(diphenylmethyl) -2-oxyo1 azatricyclo72.o71.o^55i3trideca55679(131)trienesulfonam ide (CAS No .89635852—4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities . Its complex molecular architecture , combined with its functional diversity , positions it as a valuable candidate for further therapeutic development . As research continues to uncover new applications for heterocyclic compounds like this one , it is likely that we will see more innovative approaches emerge from both academic laboratories and pharmaceutical companies.

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